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Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzonitrile

Cat. No.: B136439 Get Quote

For Immediate Release

Shanghai, China – December 25, 2025 – This technical guide provides a comprehensive

overview of the spectral data for 3-Methoxy-2-nitrobenzonitrile, a key intermediate in various

synthetic applications. This document is intended for researchers, scientists, and professionals

in the field of drug development and chemical synthesis, offering a consolidated resource for

the spectroscopic characterization of this compound.

While direct experimental spectral data for 3-Methoxy-2-nitrobenzonitrile is not widely

available in public databases, this guide presents predicted data and comparative spectral

information from structurally similar molecules. The provided data serves as a valuable

reference for the identification and characterization of this compound.

Chemical Structure and Properties
3-Methoxy-2-nitrobenzonitrile

CAS Number: 142596-50-7[1]

Molecular Formula: C₈H₆N₂O₃[1]

IUPAC Name: 3-methoxy-2-nitrobenzonitrile[1]

InChI Key: OXWWZQUPPXKYQB-UHFFFAOYSA-N[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. Although specific experimental NMR data for 3-Methoxy-2-nitrobenzonitrile is

not readily available, predictions based on established principles of NMR spectroscopy and

data from analogous compounds can provide valuable insights.

¹H NMR (Proton NMR)

The proton NMR spectrum of 3-Methoxy-2-nitrobenzonitrile is expected to show distinct

signals for the aromatic protons and the methoxy group protons. Aromatic protons typically

resonate in the range of 6.5-8.0 ppm, with their specific chemical shifts and coupling patterns

being influenced by the electron-withdrawing nitro group and the electron-donating methoxy

group.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule. Aromatic carbons generally appear in the region of 110-160 ppm. The chemical shifts

of the aromatic carbons are influenced by the attached substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Methoxy-2-nitrobenzonitrile and Comparative

Data from Related Compounds
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Compound
¹H NMR (CDCl₃, 400 MHz) δ
(ppm)

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)

3-Methoxy-2-nitrobenzonitrile

(Predicted)

Aromatic Protons: Multiplets in

the range of 7.0-8.0 ppm.

Methoxy Protons: Singlet

around 3.9-4.1 ppm.

Aromatic Carbons: Peaks in

the range of 110-160 ppm.

Nitrile Carbon: Peak around

115-120 ppm. Methoxy

Carbon: Peak around 56 ppm.

3-Methoxybenzonitrile

3.83 (s, 3H), 7.13 (d, J=8.0Hz,

2H), 7.23 (d, J=8.0Hz, 1H),

7.37 (t, J=8.0Hz, 1H)[2]

55.3, 112.9, 116.6, 118.6,

119.1, 124.2, 130.1, 159.4[2]

3-Methoxy-2-

nitrobenzaldehyde

Data available but specific

shifts not detailed.[3]

Data available but specific

shifts not detailed.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Methoxy-2-nitrobenzonitrile is expected to exhibit characteristic absorption

bands for the nitrile, nitro, and methoxy groups, as well as the aromatic ring.

Table 2: Expected and Comparative IR Absorption Bands (cm⁻¹)
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Functional Group Expected Range (cm⁻¹) Comparative Data (cm⁻¹)

C≡N (Nitrile) 2240-2220 2229 (for 3-Nitrobenzonitrile)

NO₂ (Nitro)
1550-1500 (asymmetric),

1360-1300 (symmetric)

1530 and 1350 (typical for

aromatic nitro compounds)

C-O (Methoxy)
1275-1200 (asymmetric),

1075-1020 (symmetric)

1250 and 1050 (typical for aryl

ethers)

C=C (Aromatic) 1600-1450

1600-1585 and 1500-1400 are

characteristic for aromatic

rings.[4]

=C-H (Aromatic) 3100-3000

Aromatic C-H stretching is

observed at 3100-3000 cm⁻¹.

[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Methoxy-2-nitrobenzonitrile, the molecular ion peak (M⁺) would be

expected at an m/z corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

Parameter Expected/Known Value

Molecular Formula C₈H₆N₂O₃

Molecular Weight 178.15 g/mol

(M)⁺ Peak (m/z) 178

Key Fragmentation Pathways

Loss of NO₂, loss of CH₃, loss of CO, loss of

HCN. Fragmentation of nitroaromatic

compounds can involve complex

rearrangements.[5]
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aromatic

compounds like 3-Methoxy-2-nitrobenzonitrile.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of

scans is typically required compared to ¹H NMR. Typical parameters include a spectral width

of 200-250 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

IR Spectroscopy (FTIR-ATR)

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Background Correction: Record a background spectrum of the clean ATR crystal before

measuring the sample and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)
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Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an Electron Ionization (EI) source.

GC Separation: Inject the sample into the GC, where it is vaporized and separated on a

capillary column. A suitable temperature program is used to elute the compound.

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer,

where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are

separated by their mass-to-charge ratio and detected.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 3-Methoxy-2-nitrobenzonitrile.
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Compound Synthesis & Purification
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This technical guide provides a foundational understanding of the expected spectral

characteristics of 3-Methoxy-2-nitrobenzonitrile. Researchers are encouraged to perform

their own experimental analyses for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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